Methyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)7-5-2-3-9-4-6(5)10-11-7/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRBXQLGXSJJAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=C1C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route via Pyrazolo[4,3-b]pyridine-3-carboxylic Acid Esters
A notable preparation method involves the synthesis of 1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl esters, which are structurally related to the methyl ester compound of interest. According to a patent (CN102911174A), the synthesis employs an intermediate compound (referred to as compound V) and sodium nitrite under acidic conditions to achieve the esterification and ring closure steps. Key features of this method include:
- Reaction Conditions: Mild acidic media using dilute sulfuric or hydrochloric acid.
- Temperature Control: Optimal reaction temperature is maintained between -5°C and 0°C to favor high yield.
- Molar Ratios: The molar ratio of intermediate compound V to sodium nitrite is controlled between 1:1 to 1:2.
- Yield: The process achieves high yields, typically greater than 90%, with simple post-reaction workup.
- Advantages: The method is operationally simple, mild, and scalable for pharmaceutical intermediate production.
This approach is adaptable for both unsubstituted and 6-bromo substituted pyrazolopyridine esters, indicating versatility in derivative synthesis.
Esterification of Corresponding Carboxylic Acid and Hydrochloride Salt Formation
Another common preparation method involves the esterification of the corresponding pyrazolopyridine carboxylic acid followed by conversion to the hydrochloride salt to enhance solubility and stability. This method includes:
- Step 1: Synthesis of the pyrazolopyridine carboxylic acid via condensation reactions between appropriate pyrazole and pyridine derivatives.
- Step 2: Esterification of the acid using methanol or methylating agents to form the methyl ester.
- Step 3: Formation of the hydrochloride salt by treating the ester with hydrochloric acid.
This method is frequently used in research-grade synthesis and provides a stable form of the compound for biological evaluation.
Synthesis via Piperidine and Hydrazonoacetate Intermediates for Apixaban Precursors
A detailed synthetic pathway described in academic research focuses on the preparation of pyrazolopyridine carboxylates as intermediates for Apixaban, an anticoagulant drug. The key steps include:
- Starting Material: 1-(4-iodophenyl)piperidin-2-one.
- Chlorination: Treatment with phosphorus pentachloride and chloroform to produce dichlorolactam intermediates.
- Morpholine Substitution: Reaction with morpholine to introduce morpholino groups.
- Hydrazonoacetate Reaction: Reaction of the morpholine-substituted intermediate with hydrazonoacetate derivatives via Japp-Klingemann reaction to form pyrazolopyridine carboxylates.
- Hydrolysis: Controlled hydrolysis to obtain carboxylic acids or esters.
This multi-step synthesis is characterized by:
- Use of well-defined reagents and controlled temperature conditions.
- Characterization of intermediates and final products by NMR, IR, LC-MS, and elemental analysis.
- Yields ranging from 70% to 94% in individual steps.
- The method is scalable and provides structurally complex derivatives relevant for pharmaceutical applications.
Comparative Data Table of Preparation Methods
Detailed Research Findings and Notes
- The sodium nitrite-based method offers a highly efficient and operationally simple route to methyl esters of pyrazolopyridine carboxylic acids, with mild reaction conditions that reduce side reactions and facilitate purification.
- The esterification followed by hydrochloride formation is a classical approach that improves compound solubility and stability, essential for biological assays and pharmaceutical formulations.
- The multi-step synthesis route involving piperidine derivatives and hydrazonoacetate intermediates is well-documented for preparing Apixaban intermediates, demonstrating the adaptability of pyrazolopyridine chemistry to complex pharmaceutical targets. This method also includes detailed spectral characterization and purity analysis, ensuring product reliability.
- Liquid crystal properties and biological activities of related pyrazolopyridine carboxylates have been explored, although methyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate itself shows limited biological activity, emphasizing its role mainly as a synthetic intermediate.
Chemical Reactions Analysis
Hydrolysis and Hydrazide Formation
The methyl ester group undergoes nucleophilic substitution under basic or hydrazine-mediated conditions:
Ester Hydrolysis
Reaction with aqueous NaOH or KOH yields the corresponding carboxylic acid derivative. For example:
Hydrazide Synthesis
Refluxing with excess hydrazine hydrate produces carbohydrazide derivatives, a key intermediate for further functionalization:
textMethyl ester + NH₂NH₂·H₂O → carbohydrazide (70–75% yield)
Conditions: Ethanol, 2–5 h reflux
Nucleophilic Substitution at C-3 and C-5
The pyridine ring facilitates electrophilic aromatic substitution (EAS) and metal-catalyzed coupling:
Cyclization and Heterocycle Formation
The carbohydrazide intermediate participates in cyclocondensation reactions:
Thiosemicarbazide Formation
Reaction with phenyl isothiocyanate generates thiosemicarbazides, precursors to thiazole derivatives:
textCarbohydrazide + PhNCS → Thiosemicarbazide (70–89% yield)
Conditions: Ethanol, 8–10 h reflux
Pyrazolone Synthesis
Condensation with diethyl acetylenedicarboxylate forms pyrazolo[3,4-b]pyridin-7(1H)-ones:
90% (toluene, 12 h reflux)
Functionalization via Directed Metalation
Selective C-7 lithiation enables electrophilic trapping:
| Step | Reagents | Product |
|---|---|---|
| Metalation | TMPMgCl·LiCl, −40°C | C-7 lithiated intermediate |
| Electrophilic Quenching | I₂, ClPO(OEt)₂ | 7-Iodo or 7-phosphoryl derivatives |
Comparative Reactivity of Substituents
The methyl ester and pyrazole nitrogen influence regioselectivity:
-
N-1 vs. N-2 Alkylation: Mesylation occurs preferentially at N-1 (≥95% selectivity) due to steric and electronic effects .
-
C-3 vs. C-5 Reactivity: Suzuki coupling favors C-3 (Pd catalysis), while halogenation targets C-5 (electrophilic aromatic substitution) .
Mechanistic Insights
Key pathways include:
-
Nucleophilic Acyl Substitution: Base-mediated ester hydrolysis proceeds via a tetrahedral intermediate .
-
Electrophilic Aromatic Substitution: Halogenation at C-5 follows a Wheland intermediate mechanism, stabilized by the electron-withdrawing ester group .
-
Borylation/Suzuki Sequence: Ir-catalyzed borylation at C-3 enables cross-coupling with aryl halides (turnover number >50) .
This compound’s versatility in heterocyclic chemistry makes it valuable for synthesizing bioactive molecules and functional materials. Recent advances in vectorial functionalization and multicomponent reactions highlight its potential in drug discovery and materials science.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : This compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to novel chemical entities with potential applications in drug development.
Biology
- Bioactive Molecule : Methyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate has been investigated for its antimicrobial and anticancer properties. Studies have shown that specific derivatives exhibit significant activity against drug-resistant strains of Mycobacterium tuberculosis (MTB) and other pathogens, indicating potential therapeutic applications in infectious diseases.
Medicine
- Drug Development : The compound is explored as a potential drug candidate due to its ability to interact with various biological targets. For instance, it has demonstrated inhibitory effects on human carbonic anhydrase isoforms, with some derivatives showing Ki values lower than established drugs like acetazolamide, highlighting its potential as a therapeutic agent in treating conditions related to these enzymes.
Industry
- Advanced Materials : In industrial applications, this compound is utilized in developing materials with specific electronic and optical properties. Its unique chemical characteristics make it suitable for applications in organic electronics and photonic devices.
Antimicrobial Activity
A study evaluated the effectiveness of this compound derivatives against Mycobacterium tuberculosis. The results indicated promising activity against drug-resistant strains, suggesting its potential role in tuberculosis treatment.
Inhibition of Carbonic Anhydrase
Research on derivatives of this compound demonstrated strong inhibitory effects on human carbonic anhydrase isoforms. Some compounds exhibited Ki values significantly lower than those of standard drugs, indicating their potential as effective inhibitors in clinical settings.
Mechanism of Action
The mechanism of action of Methyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . By binding to the active site of these kinases, the compound can inhibit their activity and disrupt downstream signaling pathways, leading to reduced cell growth and survival.
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Core Structural Modifications and Key Properties
Key Observations:
- Ester vs. Acid : Carboxylic acid derivatives (e.g., ) exhibit higher melting points (273–278.5°C) due to hydrogen bonding, whereas esters (e.g., methyl/ethyl) are more lipophilic, favoring membrane permeability in drug design .
- Substituent Effects : Halogenated aryl groups (e.g., 3-iodophenyl in ) introduce steric bulk and electron-withdrawing effects, stabilizing intermediates for cross-coupling reactions .
Table 2: Role in Drug Development
Key Observations:
- Apixaban Synthesis : Methyl and ethyl esters are critical intermediates, later hydrolyzed to carboxylic acids for anticoagulant activity .
- Synthetic Methods : Copper-mediated cross-coupling (e.g., ) enables aryl group introduction, while cyclization reactions generate tetrahydro derivatives .
Physicochemical and Commercial Data
Table 3: Physicochemical Comparison
Key Observations:
Biological Activity
Methyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a fused ring system comprising a pyrazole and a pyridine ring. Its molecular formula is , with a molecular weight of approximately 176.17 g/mol. The compound's structure allows for various substitutions that can influence its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific kinases, which are crucial in cellular signaling pathways. This inhibition can lead to altered cell proliferation and apoptosis rates.
- Receptor Modulation : It interacts with receptors involved in inflammatory and immune responses, potentially modulating these pathways.
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens, including bacteria and fungi.
Anticancer Potential
This compound has been investigated for its anticancer properties. Studies have demonstrated that the compound can induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell cycle progression. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanisms Observed : Upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent. It has been evaluated against a range of bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that this compound could serve as a lead compound for developing new antimicrobial therapies.
Anti-inflammatory Effects
In vitro studies have indicated that this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect suggests potential applications in treating inflammatory diseases.
Case Studies
Several studies have highlighted the efficacy of this compound in various biological contexts:
- Study on Cancer Cell Lines : A study published in BioRxiv demonstrated that derivatives of pyrazolo[3,4-b]pyridines exhibited significant cytotoxicity against drug-resistant cancer cell lines, paving the way for further development as anticancer agents .
- Antimicrobial Evaluation : Research conducted at Pondicherry University found that modified pyrazolo[3,4-b]pyridines displayed enhanced activity against Mycobacterium tuberculosis, indicating their potential as new therapeutic agents for tuberculosis .
- Inflammatory Response Modulation : A study published in MDPI showed that compounds similar to this compound could significantly inhibit the NF-kB pathway, which is critical in inflammatory responses .
Q & A
Q. Resolving contradictions :
- Tautomerism : Pyrazolo-pyridines may exhibit tautomeric shifts. Use deuterated solvents (e.g., DMSO-d6) to stabilize specific tautomers.
- Impurity peaks : Compare with analogs (e.g., ethyl 1-(4-methoxyphenyl) derivatives) to distinguish target signals from byproducts .
How can I assess the biological activity of this compound in anticoagulant research?
Answer:
This compound’s structural analogs (e.g., ethyl 1-(4-methoxyphenyl) derivatives) inhibit coagulation factor Xa (FXa). To evaluate activity:
- In vitro assays : Use chromogenic substrates (e.g., S-2222) to measure FXa inhibition. IC50 values <100 nM indicate high potency.
- Molecular docking : Model interactions with FXa’s active site (e.g., Ser195, Tyr99) using software like AutoDock. Focus on hydrogen bonding with the pyrazolo-pyridine core .
- SAR studies : Modify substituents (e.g., morpholino groups at position 7a) to enhance binding affinity .
What computational methods are suitable for predicting the reactivity of this compound in novel reactions?
Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites. The pyridine nitrogen and ester carbonyl are key reactive centers.
- Transition state modeling : Analyze cyclization steps (e.g., TFA-catalyzed ring closure) using Gaussian08. Compare activation energies with experimental yields .
- ADMET prediction : Use tools like SwissADME to estimate solubility (LogP ~2.5) and metabolic stability for drug development .
How do I address challenges in purifying this compound from reaction mixtures?
Answer:
Common impurities include unreacted precursors and regioisomers. Strategies:
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to dissolve intermediates, followed by precipitation in ice-cold water.
- Chromatography : Employ silica gel columns with gradient elution (hexane/ethyl acetate 7:3 → 1:1). Monitor fractions via HPLC (C18 column, acetonitrile/water mobile phase) .
- Recrystallization : Optimize solvent pairs (e.g., methanol/dichloromethane) to isolate high-purity crystals (>97%) .
What are the stability considerations for storing this compound under laboratory conditions?
Answer:
- Light sensitivity : Store in amber vials at −20°C to prevent photodegradation.
- Moisture control : Use desiccants (e.g., silica gel) in sealed containers. Hydrolysis of the ester group can occur at high humidity .
- Long-term stability : Conduct accelerated aging studies (40°C/75% RH for 6 months) and monitor via LC-MS for degradation products (e.g., free carboxylic acid) .
How can I modify the substituents on this compound to enhance its pharmacological profile?
Answer:
- Position 1 : Introduce aryl groups (e.g., 4-methoxyphenyl) to improve FXa binding via π-π stacking .
- Position 6 : Add cyclic amines (e.g., morpholino) to enhance solubility and metabolic stability .
- Ester group replacement : Substitute methyl ester with amides (e.g., tert-butyl carbamate) to reduce hydrolysis rates . Validate modifications using in vitro ADME assays.
What analytical methods are recommended for quantifying this compound in biological matrices?
Answer:
- LC-MS/MS : Use a C18 column with ESI+ ionization (m/z 177 → 134 transition for quantification).
- Sample preparation : Extract plasma samples via protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges).
- Validation : Ensure linearity (R² >0.99) across 1–1000 ng/mL, with precision (RSD <15%) and accuracy (85–115%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
